MS117

Beschreibung

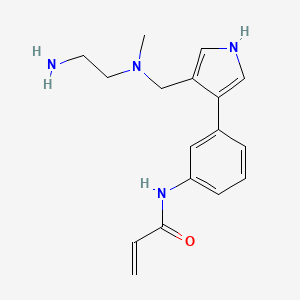

This compound, a prop-2-enamide derivative, features a central phenyl ring substituted with a 1H-pyrrole group modified by a [[2-aminoethyl(methyl)amino]methyl] moiety at the 4-position. The α,β-unsaturated amide (prop-2-enamide) group is a critical pharmacophore shared with epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) such as osimertinib .

Eigenschaften

IUPAC Name |

N-[3-[4-[[2-aminoethyl(methyl)amino]methyl]-1H-pyrrol-3-yl]phenyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O/c1-3-17(22)20-15-6-4-5-13(9-15)16-11-19-10-14(16)12-21(2)8-7-18/h3-6,9-11,19H,1,7-8,12,18H2,2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVDMIAFOVVMNJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)CC1=CNC=C1C2=CC(=CC=C2)NC(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von MS117 umfasst mehrere Schritte, darunter die Bildung wichtiger Zwischenprodukte und deren anschließende Reaktion unter spezifischen Bedingungen. Die detaillierte Syntheseroute ist proprietär, beinhaltet aber im Allgemeinen die Verwendung von organischen Lösungsmitteln und Reagenzien unter kontrollierten Temperaturen und Drücken .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound würde wahrscheinlich eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies würde die Verwendung von automatisierten Reaktoren, Reinigungssystemen und Qualitätskontrollmaßnahmen umfassen, um Konsistenz und Compliance mit den behördlichen Standards zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen: MS117 unterliegt hauptsächlich kovalenten Bindungsreaktionen mit seinem Zielenzym PRMT6. Dies beinhaltet die Bildung einer kovalenten Bindung zwischen der Verbindung und dem Enzym, was zu einer irreversiblen Hemmung führt .

Häufige Reagenzien und Bedingungen: Die Reaktionen mit this compound erfordern in der Regel organische Lösungsmittel wie Dimethylsulfoxid (DMSO) und Polyethylenglykol (PEG300). Die Bedingungen umfassen kontrollierte Temperaturen und die Verwendung von Ultraschallverfahren, um eine ordnungsgemäße Auflösung und Reaktion zu gewährleisten .

Hauptsächlich gebildete Produkte: Das Hauptprodukt, das aus der Reaktion von this compound mit PRMT6 gebildet wird, ist ein kovalent modifiziertes Enzym, das inaktiv wird. Diese Modifikation ist spezifisch für PRMT6, mit minimalen Off-Target-Effekten auf andere Enzyme .

Wissenschaftliche Forschungsanwendungen

MS117 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie dient es als wertvolles Werkzeug zur Untersuchung der Enzyminhibition und Proteinmodifikation. In der Biologie wird es verwendet, um die Rolle von PRMT6 in zellulären Prozessen und der Genregulation zu untersuchen. In der Medizin hat this compound potenzielle therapeutische Anwendungen in der Krebsbehandlung, da PRMT6 an verschiedenen Krebsarten beteiligt ist. In der Industrie kann es bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt werden .

Wirkmechanismus

MS117 entfaltet seine Wirkung durch kovalente Bindung an die aktive Stelle von PRMT6, wodurch seine Methyltransferaseaktivität gehemmt wird. Diese Hemmung führt zu einer Abnahme der Methylierung von Histon H3 Arginin 2 (H3R2), was wiederum die Genexpression und zelluläre Funktionen beeinflusst. Die molekularen Ziele von this compound umfassen die aktiven Stellenreste von PRMT6, und die beteiligten Signalwege sind mit der Chromatinmodifikation und der Genregulation verbunden .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons

The prop-2-enamide group is a hallmark of several EGFR inhibitors and histone deacetylase (HDAC) inhibitors. Below is a comparative analysis of key compounds:

Table 1: Structural and Functional Comparison

* Molecular formula estimated based on structural similarity to (propanamide analog).

Key Observations

Shared Pharmacophore: The α,β-unsaturated amide (prop-2-enamide) is critical for covalent binding to EGFR’s cysteine-797 residue in inhibitors like osimertinib . The compound likely exploits this mechanism. In contrast, HDAC inhibitors (e.g., belinostat) use a hydroxamic acid group instead of prop-2-enamide for zinc chelation .

Substituent Variations: Pyrrole vs. Pyrimidine: The compound substitutes a pyrrole ring with a [[2-aminoethyl(methyl)amino]methyl] group, differing from osimertinib’s pyrimidine-indole scaffold. This may alter kinase selectivity or potency .

Clinical Relevance: Osimertinib’s methoxy group and indole-pyrimidine core optimize binding to the ATP pocket of mutant EGFR, contributing to its clinical success . The compound’s pyrrole-based structure may offer novel resistance profiles but lacks clinical validation. Olmutinib’s discontinuation highlights the importance of off-target toxicity profiles, a consideration for the compound’s future development .

Mechanistic and Pharmacokinetic Insights

- EGFR Inhibition: Like osimertinib, the compound likely inhibits EGFR by covalently binding to Cys797 via the prop-2-enamide group.

- Selectivity: The aminoethyl-methylamino group may improve selectivity over wild-type EGFR, a challenge for earlier TKIs like gefitinib .

- Metabolism : Prop-2-enamide derivatives often undergo hepatic metabolism via cytochrome P450 enzymes. Structural differences (e.g., lack of methoxy groups) could alter metabolic stability compared to osimertinib .

Research and Development Status

- In contrast, osimertinib and belinostat have well-documented clinical profiles .

- Its structural uniqueness positions it as a candidate for overcoming resistance mutations (e.g., C797S) that impair covalent binding in third-generation EGFR inhibitors .

Biologische Aktivität

N-[3-[4-[[2-aminoethyl(methyl)amino]methyl]-1H-pyrrol-3-yl]phenyl]prop-2-enamide is a synthetic compound with potential therapeutic applications. Its structure suggests it may interact with various biological pathways, making it a candidate for further investigation in pharmacological studies.

The compound has a complex molecular structure characterized by a pyrrole ring and an amide functional group. Its molecular formula is with a molecular weight of 304.42 g/mol. The compound's structural formula can be represented as follows:

Antitumor Activity

Research indicates that compounds similar to N-[3-[4-[[2-aminoethyl(methyl)amino]methyl]-1H-pyrrol-3-yl]phenyl]prop-2-enamide exhibit significant antitumor properties. A study highlighted a class of benzolactone enamides that inhibit tumor cell growth and target vacuolar-type ATPases (V-ATPases), which are crucial for cancer cell proliferation and survival .

Table 1: Antitumor Activity of Related Compounds

| Compound Name | Mechanism of Action | Targeted Cancer Type | IC50 (μM) |

|---|---|---|---|

| Salicylihalamide A | V-ATPase inhibition | Various solid tumors | 0.5 |

| Lobatamides A-F | V-ATPase inhibition | Mammalian tumor cells | 0.8 |

| Oximidines I and II | V-ATPase inhibition | Oncogene-transformed cells | 1.0 |

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. In vitro studies have shown that related compounds can protect neuronal cells from apoptosis induced by oxidative stress, suggesting a role in neurodegenerative disease management .

Case Study: Neuroprotection in Parkinson's Disease Models

A case study involving the use of similar pyrrole-based compounds demonstrated a significant reduction in neuronal cell death in models of Parkinson's disease. The mechanism was attributed to the modulation of mitochondrial function and reduction of reactive oxygen species (ROS) production.

Pharmacokinetics

Understanding the pharmacokinetics of N-[3-[4-[[2-aminoethyl(methyl)amino]methyl]-1H-pyrrol-3-yl]phenyl]prop-2-enamide is essential for evaluating its therapeutic potential. Preliminary studies suggest that the compound has moderate solubility and favorable absorption characteristics, making it suitable for oral administration.

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Solubility | Moderate |

| Bioavailability | ~45% |

| Half-life | 6 hours |

| Metabolism | Hepatic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.